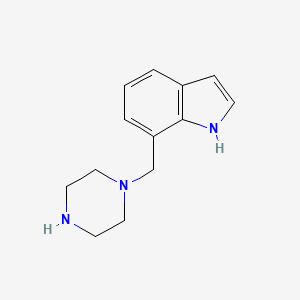
Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylacetic acid and features both hydroxyl and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence cellular pathways and processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)acetate: Similar structure but with methoxy groups instead of methyl groups.
Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: Lacks the methyl groups on the phenyl ring.
Methyl 2-hydroxy-2-(4-methoxy-3,5-dimethylphenyl)acetate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate is unique due to the presence of both hydroxyl and ester functional groups, as well as the specific substitution pattern on the phenyl ring
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H14O4/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5,10,12-13H,1-3H3 |
Clé InChI |
JECNCYABVWNRRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminedihydrochloride](/img/structure/B13635619.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)










![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
